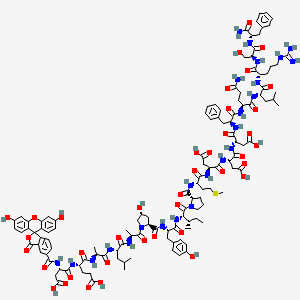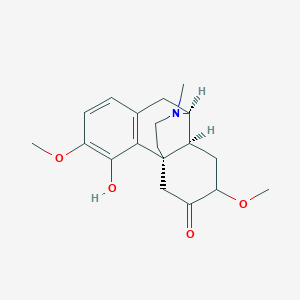
7(R)-7,8-Dihydrosinomenine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7®-7,8-Dihydrosinomenine is a naturally occurring alkaloid derived from the plant Sinomenium acutum. This compound has garnered significant interest due to its potential therapeutic properties, particularly in the fields of pain management and anti-inflammatory treatments.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7®-7,8-Dihydrosinomenine typically involves several steps, starting from the extraction of the precursor compounds from Sinomenium acutum. The key steps include:
Extraction: The initial extraction of the alkaloid from the plant material using solvents such as ethanol or methanol.
Purification: The crude extract is then purified using chromatographic techniques to isolate the desired compound.
Chemical Modification: Further chemical modifications, such as hydrogenation, are performed to obtain 7®-7,8-Dihydrosinomenine.
Industrial Production Methods: Industrial production of 7®-7,8-Dihydrosinomenine involves large-scale extraction and purification processes. Advanced techniques such as supercritical fluid extraction and high-performance liquid chromatography (HPLC) are employed to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 7®-7,8-Dihydrosinomenine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitutions, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as halides in polar aprotic solvents.
Major Products Formed:
Oxidation: Formation of corresponding ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
7®-7,8-Dihydrosinomenine has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex alkaloids and as a reagent in organic synthesis.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential analgesic and anti-inflammatory properties. It has shown promise in the treatment of conditions such as arthritis and neuropathic pain.
Industry: Utilized in the development of pharmaceuticals and as a natural product in herbal medicine formulations.
Mécanisme D'action
The mechanism of action of 7®-7,8-Dihydrosinomenine involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound primarily targets opioid receptors, which are involved in pain modulation.
Pathways Involved: It modulates the release of neurotransmitters and inhibits the activation of inflammatory pathways, thereby exerting its analgesic and anti-inflammatory effects.
Comparaison Avec Des Composés Similaires
Morphine: Another opioid alkaloid with potent analgesic properties.
Codeine: A less potent opioid used for mild to moderate pain relief.
Sinomenine: A structurally related compound with similar anti-inflammatory properties.
Uniqueness: 7®-7,8-Dihydrosinomenine is unique due to its specific stereochemistry, which contributes to its distinct pharmacological profile. Unlike morphine and codeine, it has a lower potential for addiction and fewer side effects, making it a promising candidate for therapeutic use.
Propriétés
Formule moléculaire |
C19H25NO4 |
|---|---|
Poids moléculaire |
331.4 g/mol |
Nom IUPAC |
(1R,9S,10S)-3-hydroxy-4,12-dimethoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-13-one |
InChI |
InChI=1S/C19H25NO4/c1-20-7-6-19-10-14(21)16(24-3)9-12(19)13(20)8-11-4-5-15(23-2)18(22)17(11)19/h4-5,12-13,16,22H,6-10H2,1-3H3/t12-,13+,16?,19-/m1/s1 |
Clé InChI |
QAVNAPIOJZCYAH-ICMXQALXSA-N |
SMILES isomérique |
CN1CC[C@@]23CC(=O)C(C[C@@H]2[C@@H]1CC4=C3C(=C(C=C4)OC)O)OC |
SMILES canonique |
CN1CCC23CC(=O)C(CC2C1CC4=C3C(=C(C=C4)OC)O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1S,2R,4aS,6aR,6aR,6bR,8aR,10S,12aR,14bS)-1,2,6b,9,9,12a-hexamethyl-10-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a,6a-dicarboxylic acid](/img/structure/B12378769.png)

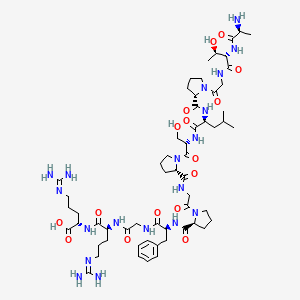
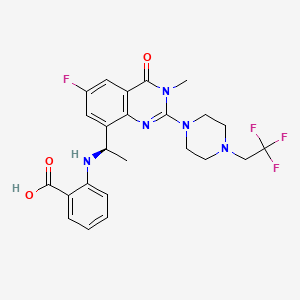
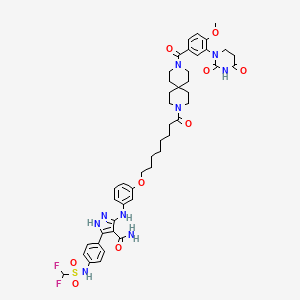
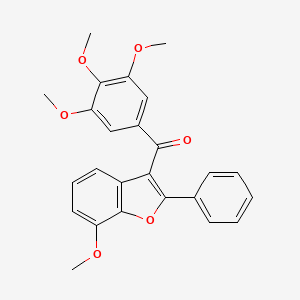
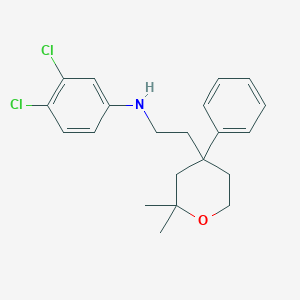
![N-[3-[4-(methoxymethyl)-6-[(3R)-3-methoxyoxolan-3-yl]pyridin-2-yl]-1-(oxetan-3-yl)pyrrolo[2,3-c]pyridin-5-yl]acetamide](/img/structure/B12378813.png)
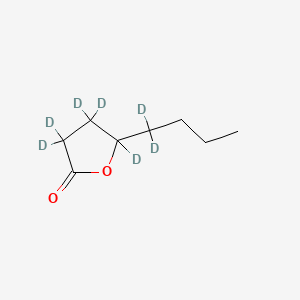
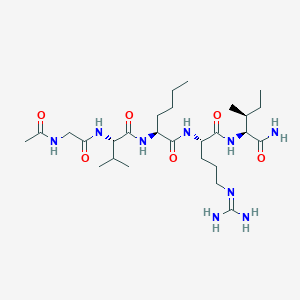
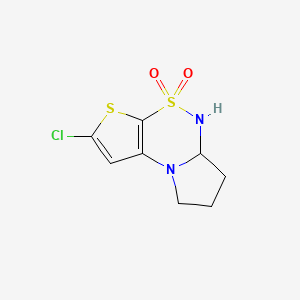
![[(1R,2R,6R,10S,11R,13S,15R,17R)-13-benzyl-6-hydroxy-4,17-dimethyl-5-oxo-15-prop-1-en-2-yl-12,14,18-trioxapentacyclo[11.4.1.01,10.02,6.011,15]octadeca-3,8-dien-8-yl]methyl 2-(4-hydroxy-2-iodo-3-methoxyphenyl)acetate](/img/structure/B12378824.png)
